The synthesis of C-Type Natriuretic Peptide (1-53) can be achieved through several methodologies:
Technical details regarding these methods include the use of specific coupling reagents (e.g., HATU or DIC) to facilitate peptide bond formation and the necessity of purification steps such as high-performance liquid chromatography to isolate the desired product from by-products .
The molecular structure of C-Type Natriuretic Peptide (1-53) consists of a linear chain of amino acids that folds into a specific three-dimensional conformation essential for its biological activity. The sequence includes critical disulfide bonds that stabilize its structure.
C-Type Natriuretic Peptide (1-53) participates in various biochemical reactions, primarily through its interaction with specific receptors:
Technical details include the kinetics of receptor-ligand interactions and downstream signaling cascades that involve protein kinases and phosphodiesterases .
The mechanism of action for C-Type Natriuretic Peptide (1-53) involves several steps:
Data indicate that these actions contribute significantly to cardiovascular homeostasis and fluid balance within the body .
C-Type Natriuretic Peptide (1-53) has several scientific applications:
The compound designated by CAS registry number 141294-77-1 is systematically identified as C-Type Natriuretic Peptide (1-53), human, often abbreviated as CNP-53 (HUMAN). This peptide adheres to International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards for biomolecules, specifying its sequence and post-translational modifications. According to CAS records, it is cataloged under the name C-type natriuretic peptide (human clone λhCNP 53-amino acid isoform), reflecting its human genomic origin and isoform specificity [1] [4]. Alternative designations include:
The CAS registry number (141294-77-1) serves as a universal identifier across pharmacological and chemical databases, ensuring precise referencing in scientific literature and regulatory documents [1] [6].
Table 1: Standardized Nomenclature of 141294-77-1
Nomenclature Type | Designation |
---|---|
Systematic Name | H-Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys-OH (Disulfide bridge: Cys³⁷-Cys⁵³) |
CAS Name | C-type natriuretic peptide (human clone λhCNP 53-amino acid isoform) |
Common Synonyms | CNP-53; CNP (1-53) (HUMAN); C-TYPE NATRIURETIC PEPTIDE-53 (HUMAN) |
The primary structure of CNP-53 comprises 53 amino acid residues with the sequence:Asp-Leu-Arg-Val-Asp-Thr-Lys-Ser-Arg-Ala-Ala-Trp-Ala-Arg-Leu-Leu-Gln-Glu-His-Pro-Asn-Ala-Arg-Lys-Tyr-Lys-Gly-Ala-Asn-Lys-Lys-Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys [3] [6].
This sequence includes two key domains:
Sequence alignment reveals homology with atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) within the disulfide loop (residues 37–53), which mediates receptor binding. However, CNP-53’s extended N-terminus confers distinct biochemical properties, including reduced susceptibility to proteolysis compared to CNP-22 [4] [6].
Table 2: Functional Domains in CNP-53 Primary Structure
Domain | Residues | Sequence | Functional Significance |
---|---|---|---|
N-terminal Extension | 1–31 | DLRVDTKSRAAWARLLQEHPNARKYKGANKKGLSK | Enhances stability; modulates biological half-life |
Receptor-Binding Core | 32–53 | GCFGLKLDRIGSMSGLGC | Contains disulfide bond (Cys³⁷–Cys⁵³) essential for bioactivity |
CNP-53 features a single disulfide bond between cysteine residues at positions 37 and 53 (Cys³⁷–Cys⁵³), forming a 17-amino-acid ring structure critical for tertiary folding and biological activity [3] [6]. This bond stabilizes a β-hairpin conformation that facilitates interaction with the natriuretic peptide receptor B (NPR-B) [4] [6].
Structural studies indicate that the disulfide loop encloses residues essential for receptor activation, including Phe³⁸, Gly³⁹, Leu⁴⁰, and Lys⁴¹. Mutagenesis of Cys³⁷ or Cys⁵³ abolishes receptor binding, underscoring the bond’s role in maintaining structural integrity [3] [6]. While nuclear magnetic resonance (NMR) data for CNP-53 are limited, homology modeling predicts a fold similar to ANP, with the disulfide loop positioning hydrophobic residues for receptor engagement [4].
CNP-53 has the empirical formula C₂₅₁H₄₁₇N₈₁O₇₁S₃ and a molecular weight of 5801.77 g/mol (theoretical average mass) [2] [3] [6]. Key stability parameters include:
The peptide’s isoelectric point (pI) is predicted at 10.5 due to 13 basic residues (Arg/Lys) versus 7 acidic residues (Asp/Glu), supporting its classification as a cationic peptide [6].
Table 3: Physicochemical Properties of CNP-53
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₅₁H₄₁₇N₈₁O₇₁S₃ | High-Resolution Mass Spectrometry (HRMS) |
Molecular Weight | 5801.77 g/mol | Calculated from empirical formula |
Solubility | >10 mg/mL in H₂O; soluble in DMSO | Experimental validation (COA) |
Optimal Storage | Lyophilized powder: –20°C (3 years) | Stability studies |
Critical Degradation Sites | Met⁴⁸ (oxidation); Cys³⁷/Cys⁵³ (disulfide reduction) | Forced degradation studies |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7